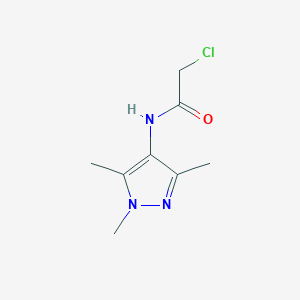![molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3](/img/structure/B1298852.png)
4-nitro-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
4-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5N3O2 . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements. In this case, the ring structure includes carbon and nitrogen atoms . This compound is an isomer of indazoles, and it has been found to be effective in inhibiting certain enzymes .
Synthesis Analysis
The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine involves a ring cleavage methodology reaction. This process involves the remodeling of 3-formyl (aza)indoles/benzofurans . The synthesis of this compound has been shown to be robust, with numerous 5-aminoaryl pyridines and 5-phenol pyridines being synthesized .
Molecular Structure Analysis
The molecular structure of 4-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by a pyrrolopyridine scaffold. This scaffold is an isomer of indazoles, meaning it has the same molecular formula but a different arrangement of atoms . The molecular weight of this compound is 163.13 g/mol .
Chemical Reactions Analysis
4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions. For example, it has been found to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-nitro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 163.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass is 163.038176411 g/mol, and its monoisotopic mass is also 163.038176411 g/mol .
Wissenschaftliche Forschungsanwendungen
Application in Cancer Therapy
- Summary of the Application : 4-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1, 2, 3, and 4 were 7, 9, 25, and 712 nM, respectively .
Potential Application in Diabetes Treatment
- Summary of the Application : Certain compounds related to 4-nitro-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, typically, these compounds would be administered in a controlled manner to patients, and their blood glucose levels would be monitored over time to assess the efficacy of the treatment .
- Results or Outcomes : The specific results or outcomes were not detailed in the source. However, the implication is that these compounds could potentially be beneficial in treating conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Potential Application in Antiviral Therapy
- Summary of the Application : Pyridine-containing compounds, which include 4-nitro-1H-pyrrolo[2,3-b]pyridine, have been found to have potential antiviral activities . Therefore, they may find application in the prevention and treatment of viral infections .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. However, typically, these compounds would be administered in a controlled manner to patients, and their health status would be monitored over time to assess the efficacy of the treatment .
- Results or Outcomes : The specific results or outcomes were not detailed in the source. However, the implication is that these compounds could potentially be beneficial in treating various viral infections .
Zukünftige Richtungen
Future research on 4-nitro-1H-pyrrolo[2,3-b]pyridine may focus on its potential applications in medicine and agriculture. For example, it has been suggested that this compound could be used to develop potent inhibitors of certain enzymes . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDUNXDRDOJMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348636 | |
| Record name | 4-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
83683-82-3 | |
| Record name | 4-Nitro-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)
